molecular formula C13H13N5 B2479839 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile CAS No. 1269354-97-3

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile

Cat. No. B2479839
CAS RN: 1269354-97-3
M. Wt: 239.282
InChI Key: OABKRYQGMOXGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile, also known as PBTZ169, is a novel compound that has been recently synthesized and studied for its potential use in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is a major public health concern worldwide. The current treatment for TB is lengthy and often associated with adverse side effects, leading to a need for new and more effective treatments. PBTZ169 has shown promising results in preclinical studies and is being further investigated for its potential as a new anti-TB drug.

Mechanism of Action

The exact mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of TB bacteria. This compound has been shown to inhibit the activity of several enzymes involved in the synthesis of mycobacterial cell wall components, as well as disrupt the energy metabolism of the bacteria. This compound also appears to interfere with the bacterial stress response, leading to increased susceptibility to other TB drugs.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, indicating that it has potential for use as a safe and effective anti-TB drug. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. In animal studies, this compound has been shown to reduce bacterial load in the lungs and spleen, indicating its potential as a new TB treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is that it has shown potent activity against both drug-sensitive and drug-resistant strains of TB, including MDR-TB and XDR-TB. This compound has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which could make it difficult to develop as a new drug.

Future Directions

There are several future directions for research on 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile. One area of focus is to further elucidate the mechanism of action of the compound, which could lead to the development of more effective anti-TB drugs. Another area of focus is to optimize the synthesis method for this compound, in order to increase the yield and purity of the compound. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential for use as a new anti-TB drug.

Synthesis Methods

The synthesis of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile involves several steps, starting with the reaction of 2-bromo-5-nitrobenzonitrile and 1-pyrrolidinecarboxaldehyde to form 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile. This intermediate is then reduced to 2-(pyrrolidin-1-yl)-5-aminobenzonitrile, which is subsequently reacted with 4H-1,2,4-triazole-4-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been extensively studied for its potential as a new anti-TB drug. Preclinical studies have shown that this compound has potent activity against both drug-sensitive and drug-resistant strains of TB, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). This compound has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB.

properties

IUPAC Name

2-pyrrolidin-1-yl-5-(1,2,4-triazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-8-11-7-12(18-9-15-16-10-18)3-4-13(11)17-5-1-2-6-17/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABKRYQGMOXGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N3C=NN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.